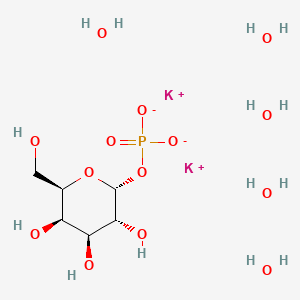

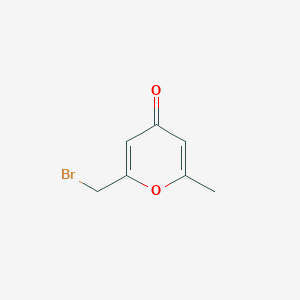

![molecular formula C12H16F2N2 B6331219 1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane CAS No. 1179515-18-4](/img/structure/B6331219.png)

1-[(2,6-Difluorophenyl)methyl]-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Difluorophenyl)methyl-1,4-diazepane is a compound that has been studied for its various applications in the field of science. In particular, its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been explored.

Aplicaciones Científicas De Investigación

1-(2,6-Difluorophenyl)methyl-1,4-diazepane has been studied for its potential applications in the field of science. It has been used as a ligand in the synthesis of various transition metal complexes, as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. It has also been studied for its potential use in medicinal chemistry and drug design.

Mecanismo De Acción

Target of Action

It’s structurally similar to rufinamide, a triazole derivative , which is known to target sodium channels .

Mode of Action

If we consider its structural similarity to rufinamide, it might also stabilize the inactive state of sodium channels, thus closing the ion channels .

Biochemical Pathways

Given its potential similarity to Rufinamide, it might influence the pathways involving sodium channels, affecting neuronal excitability and potentially reducing seizure activity .

Pharmacokinetics

Rufinamide, a structurally similar compound, is known to be rapidly absorbed with a bioavailability of at least 85%, extensively metabolized in the liver, primarily by hydrolysis, and approximately 2% of an administered dose is excreted as unchanged rufinamide in urine .

Result of Action

If it acts similarly to rufinamide, it might help reduce neuronal excitability, potentially reducing seizure activity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(2,6-Difluorophenyl)methyl-1,4-diazepane has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and it is stable under a variety of conditions. It also has a low toxicity profile and is relatively non-reactive. However, it can be difficult to synthesize in the lab, and its reactivity can be unpredictable.

Direcciones Futuras

1-(2,6-Difluorophenyl)methyl-1,4-diazepane has the potential to be used in a variety of applications in the field of science. Future research could focus on its use as a catalyst in organic reactions, its potential use in medicinal chemistry and drug design, and its potential effects on living organisms. Additionally, further research could explore its potential use in the synthesis of other compounds, its reactivity in different environments, and its potential applications in other fields.

Métodos De Síntesis

1-(2,6-Difluorophenyl)methyl-1,4-diazepane can be synthesized in the lab through a multi-step process. The first step involves the reaction of 2-fluorophenylmagnesium bromide with 1,4-dioxane in the presence of a base such as sodium hydroxide. This reaction produces a dioxane derivative, which is then reacted with 2,6-difluorobenzaldehyde in the presence of an acid catalyst to form the desired product.

Propiedades

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGDUYKLKKCLLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

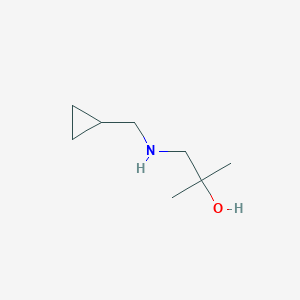

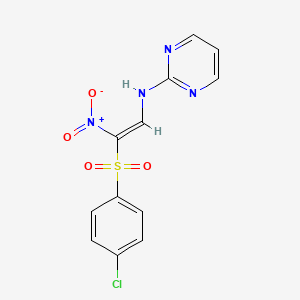

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B6331204.png)